molecular formula C20H24N4O5S B10992427 5,6,7-trimethoxy-1-methyl-N-{(2S)-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

5,6,7-trimethoxy-1-methyl-N-{(2S)-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

Cat. No.: B10992427
M. Wt: 432.5 g/mol
InChI Key: XXELNKPOMROZKC-NSHDSACASA-N
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Description

5,6,7-TRIMETHOXY-1-METHYL-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a combination of indole, thiazole, and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-TRIMETHOXY-1-METHYL-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the methylation of phenolic hydroxyl groups using methyl iodide in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the indole, trimethoxyphenyl, and thiazole moieties using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6,7-TRIMETHOXY-1-METHYL-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6,7-TRIMETHOXY-1-METHYL-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5,6,7-TRIMETHOXY-1-METHYL-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing anticancer drug.

    Epothilone: Contains a thiazole ring and is used in cancer treatment.

Uniqueness

5,6,7-TRIMETHOXY-1-METHYL-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific combination of indole, thiazole, and trimethoxyphenyl groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

5,6,7-trimethoxy-1-methyl-N-[(2S)-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl]indole-2-carboxamide

InChI

InChI=1S/C20H24N4O5S/c1-10-9-21-20(30-10)23-18(25)11(2)22-19(26)13-7-12-8-14(27-4)16(28-5)17(29-6)15(12)24(13)3/h7-9,11H,1-6H3,(H,22,26)(H,21,23,25)/t11-/m0/s1

InChI Key

XXELNKPOMROZKC-NSHDSACASA-N

Isomeric SMILES

CC1=CN=C(S1)NC(=O)[C@H](C)NC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)NC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC

Origin of Product

United States

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